N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide
Description
N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide is a synthetic indole-based benzamide derivative characterized by a 5-benzyloxy-substituted indole core linked via an ethyl spacer to a 4-chlorobenzamide group. This article compares this compound with structurally related derivatives, focusing on substituent effects, physicochemical behavior, and synthesis strategies.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-8-6-18(7-9-20)24(28)26-13-12-19-15-27-23-11-10-21(14-22(19)23)29-16-17-4-2-1-3-5-17/h1-11,14-15,27H,12-13,16H2,(H,26,28) |
InChI Key |
SPGIRGXOIDPOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Preparation of 4-Benzyloxyphenylhydrazine
-
Starting Material : 4-Nitrophenol is protected as 4-benzyloxyphenol using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
-
Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or using SnCl₂/HCl.
-
Diazotization and Reduction : The amine is converted to a diazonium salt (NaNO₂/HCl, 0–5°C) and reduced to phenylhydrazine using SnCl₂.
-
-
Fischer Indolization
Functionalization of the Ethylamine Side Chain
The 3-(2-aminoethyl) group is introduced during Fischer indolization. Post-cyclization modifications ensure proper amine reactivity for subsequent amide formation.
Key Considerations:
-
Aminoketone Selection : The choice of aminoketone (e.g., R = CH₂CH₃) dictates the side chain length and steric profile.
-
Protection/Deprotection : If necessary, the amine is protected (e.g., as a phthalimide) during earlier steps and deprotected before acylation.
Amide Bond Formation with 4-Chlorobenzoic Acid
The final step involves coupling the ethylamine side chain with 4-chlorobenzoic acid. Two primary methods are employed:
Method 1: Acid Chloride Coupling
Method 2: Coupling Reagents
Optimization and Purification
Yield and Purity Considerations:
Challenges:
-
Benzyloxy Stability : Hydrogenation steps must avoid debenzylation (use mild conditions: H₂/Pd-C, 25–50 psi).
-
Regioselectivity : Ensure indole forms at the correct position (C3) during cyclization.
Alternative Routes and Innovations
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Reductive Amination
-
Solid-Phase Synthesis
Analytical Characterization
Critical data for validating the final product:
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide exhibit significant antimicrobial activity. For instance, a series of 4- and 5-chloro derivatives were tested against various bacterial and fungal strains, showing efficacy comparable to established antibiotics such as isoniazid and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Isoniazid | 0.5 | Antitubercular |
| Ciprofloxacin | 0.25 | Broad-spectrum antibiotic |
Anticancer Potential
The anticancer properties of this compound are also noteworthy. In vitro studies have indicated that similar indole-based compounds can inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116). The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Table 2: Anticancer Activity Results
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HCT116 |
| 5-Fluorouracil | 9.99 | HCT116 |
Case Studies
- Antimicrobial Screening : A study evaluated a series of benzamide derivatives, including those structurally related to this compound, against mycobacterial strains. Results showed promising activity with lower minimum inhibitory concentrations compared to standard treatments .
- Anticancer Activity : In a comparative study, several indole-based compounds were assessed for their cytotoxic effects on HCT116 cells. The findings suggested that modifications on the indole ring significantly enhanced anticancer potency, indicating a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions. The chlorobenzamide moiety may enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Key Observations :
- The 5-benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methyl, chloro).
- 4-Chlorobenzamide is a common feature in compounds 17 and the target, but substituents like nitro () or sulfamoyl () alter electronic properties.
Physicochemical Properties
Experimental data from analogs reveal trends in melting points (MP) and molecular weights:
Key Trends :
- Electron-withdrawing groups (e.g., 4-Cl in compound 17) increase melting points compared to electron-donating groups (e.g., 4-OCH₃ in compound 16 (MP 132.8–134.3°C) ).
- Bulkier substituents (e.g., naphthamide in compound 19) elevate MPs due to enhanced intermolecular interactions .
- The target compound’s 5-benzyloxy group may reduce crystallinity and MP compared to compound 17, though experimental confirmation is needed.
Reactivity Insights :
- 5-Benzyloxy substitution likely requires protective group strategies during synthesis to avoid ether cleavage.
- 4-Chlorobenzamide derivatives (e.g., compound 17 ) exhibit stability under standard conditions, whereas nitro () or sulfamoyl () groups may confer sensitivity to reducing or acidic environments.
Biological Activity
N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation in cancer cells .
- Serotonin Receptor Modulation : The compound has been linked to the activation of serotonin receptors, particularly the 5-HT1F receptor, which plays a role in pain modulation and could have implications for migraine treatment .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL, indicating high potency .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on available literature:
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that benzamide derivatives similar to this compound exhibited significant antitumor effects in vitro. The mechanism was attributed to the inhibition of DHFR, which is critical for DNA synthesis in rapidly dividing cells .
- Serotonergic Activity : In a pharmacological assessment, compounds activating the 5-HT1F receptor were shown to alleviate migraine symptoms in animal models. This highlights the potential therapeutic application of this compound in treating neurological disorders .
- Antitubercular Screening : A series of synthesized compounds based on this structure were tested for anti-tubercular activity. Most derivatives showed promising results, suggesting that modifications to the benzyloxy and indole groups can enhance efficacy against tuberculosis .
Q & A
Q. What are the established synthetic protocols for N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide?
The compound is synthesized via reductive amination starting from 2-(5-(benzyloxy)-1H-indol-3-yl)acetonitrile. Key steps include:
- Dissolving the nitrile precursor in methanol at 0°C with NiCl₂ as a catalyst.
- Reducing with NaBH₄ under controlled stirring and temperature (0°C for 30 minutes, followed by room temperature incubation).
- Purification via flash chromatography using ethyl acetate as the eluent . Critical reagents include 4-chlorobenzoyl chloride for the amide formation, with reaction yields dependent on anhydride stoichiometry and solvent choice (e.g., dichloromethane or toluene) .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- ¹H-NMR and ¹³C-NMR : Peaks at δ 7.65–6.85 ppm (aromatic protons) and δ 170–110 ppm (carbonyl and aromatic carbons) confirm the indole and benzamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) match calculated masses within 3 ppm error .
- Melting Point Analysis : Reported as 150.6–152.0°C, consistent with crystalline purity .
Q. What initial biological screening approaches are recommended?
Prioritize target-based assays aligned with structural analogs. For example:
- TLR4 Agonist Activity : Test in HEK-Blue™ hTLR4 reporter cells, measuring NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) .
- Enzyme Inhibition Assays : Use fluorescence polarization for kinases or proteases, given the compound’s potential for hydrogen bonding via the benzamide group .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Catalyst Screening : Replace NiCl₂ with Pd/C or Raney nickel to enhance reduction efficiency .
- Solvent Optimization : Substitute methanol with THF or DMF to improve solubility of intermediates .
- Temperature Gradients : Extend the 0°C incubation to 1 hour to minimize byproducts, followed by gradual warming to room temperature .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for >99% purity .
Q. How to resolve contradictions in reported bioactivity data?
Contradictions may arise from:
- Purity Variability : Ensure ≥95% purity (HPLC-validated) to exclude confounding effects from synthesis byproducts .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cell passage numbers in TLR4 assays .
- Structural Analog Comparisons : Benchmark against derivatives like N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (), which may exhibit divergent solubility and target affinity .
Q. What computational tools predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TLR4/MD-2 complex (PDB: 3FXI). Focus on the indole’s π-π stacking and the 4-chlorobenzamide’s hydrophobic contacts .
- QSAR Modeling : Train models with datasets from analogous tryptamine derivatives to predict IC₅₀ values for kinase targets .
Q. How do substituent modifications impact biological activity?
- Electron-Withdrawing Groups : Replacing 4-chloro with 4-CF₃ (as in ) enhances electrophilicity, potentially improving enzyme inhibition .
- Benzyloxy vs. Methoxy : Removing the benzyloxy group (e.g., via hydrogenolysis) reduces steric hindrance, altering receptor binding kinetics .
- Amide Linker Flexibility : Shortening the ethyl spacer to methyl decreases conformational freedom, impacting TLR4 agonist efficacy .
Methodological Considerations
Q. What solvents and conditions stabilize this compound during storage?
- Store at -20°C in amber vials under argon.
- Use anhydrous DMSO for stock solutions (10 mM) to prevent hydrolysis of the benzamide group .
Q. How to address challenges in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
